molecular formula C7H10O4 B14495409 Ethyl methyl methylidenepropanedioate CAS No. 65132-79-8

Ethyl methyl methylidenepropanedioate

Cat. No.: B14495409
CAS No.: 65132-79-8
M. Wt: 158.15 g/mol
InChI Key: ROEJTVNKSSSJHI-UHFFFAOYSA-N
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Description

Ethyl methyl methylidenepropanedioate is a substituted propanedioate ester characterized by an ethyl ester, a methyl ester, and a methylidene group (a =CH₂ substituent) on the central carbon of the propanedioate backbone. Propanedioate esters are widely used as intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and functionalized polymers. The presence of both ethyl and methyl esters in this compound suggests a balance between steric effects and hydrolytic stability, influenced by the alkyl substituents .

Properties

CAS No.

65132-79-8

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

1-O-ethyl 3-O-methyl 2-methylidenepropanedioate

InChI

InChI=1S/C7H10O4/c1-4-11-7(9)5(2)6(8)10-3/h2,4H2,1,3H3

InChI Key

ROEJTVNKSSSJHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methyl methylidenepropanedioate can be synthesized through the reaction of acids with alcohols. One common method involves the reaction of acetic acid with ethanol to produce ethyl acetate, which can then be further modified to obtain this compound . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts like sulfuric acid or other strong acids are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl methyl methylidenepropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl methyl methylidenepropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl methyl methylidenepropanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Diethyl 2-(Benzyl(methyl)amino)propanedioate
  • Structure: Features a benzyl(methyl)amino group at the C2 position of the propanedioate backbone, with ethyl ester groups.
  • Synthesis : Prepared via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine .
  • Key Properties: Polar amino group increases solubility in polar solvents. Molecular formula: C₁₀H₁₆ClN₃O₂·0.2H₂O (MW ≈ 263.7 g/mol) .
Ethyl 2-(2-(2,3-Difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate
  • Structure : Contains a hydrazinyl group, a benzylidene moiety, and fluorine atoms.
  • Synthesis : Derived from ethyl 2-bromo-2-methylpropionate and aldehyde reagents via multi-step reactions .
  • Key Properties: Fluorine atoms enhance electronegativity and metabolic stability. Morpholinoethoxy group improves solubility in aqueous media. Molecular weight: 413 g/mol (LCMS m/z 414 [M+H]⁺) .
Chlorophyll/Bacteriochlorophyll Analogs
  • Structure : Propanedioate-like macrocycles with variable alkyl groups (R₁ = ethyl, propyl; R₂ = methyl, ethyl) .
  • Key Properties :
    • Larger alkyl groups (e.g., neopentyl) increase hydrophobicity and thermal stability.
    • Methyl esters hydrolyze faster than ethyl esters, influencing reactivity in biosynthesis .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Diethyl 2-(Benzyl(methyl)amino)propanedioate Benzyl(methyl)amino, ethyl esters 263.7 High polarity due to amino group; steric hindrance from benzyl slows hydrolysis
Ethyl 2-(Difluoro-morpholinoethoxy derivative) Hydrazinyl, fluorine, morpholino 413 Enhanced metabolic stability; HPLC retention time: 0.96 min (polar interactions)
Chlorophyll analogs Ethyl/methyl esters, alkyl chains Variable Hydrophobicity and stability scale with alkyl chain length

Reactivity and Stability Trends

  • Hydrolysis Rates : Ethyl esters (e.g., in Ethyl methyl methylidenepropanedioate) hydrolyze slower than methyl esters due to steric and electronic effects .
  • Electrophilicity : The methylidene group (=CH₂) in this compound likely enhances electrophilicity at the central carbon, facilitating nucleophilic attacks in synthesis .
  • Steric Effects : Bulky substituents (e.g., benzyl in ) reduce reactivity but improve selectivity in multi-step reactions.

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